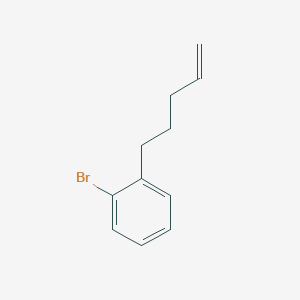

1-Bromo-2-(pent-4-en-1-yl)benzene

Descripción general

Descripción

1-Bromo-2-(pent-4-en-1-yl)benzene is a chemical compound with the molecular formula C11H13Br . It has a molecular weight of 225.13 . The compound is liquid in physical form .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(pent-4-en-1-yl)benzene consists of a benzene ring with a bromine atom and a pent-4-en-1-yl group attached to it . The InChI code for the compound is 1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 .Physical And Chemical Properties Analysis

1-Bromo-2-(pent-4-en-1-yl)benzene has a predicted boiling point of 259.3±9.0 °C and a predicted density of 1.229±0.06 g/cm3 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), sharing the benzene core with 1-Bromo-2-(pent-4-en-1-yl)benzene, demonstrate significant importance across various scientific disciplines. Their simple structure, combined with detailed understanding of supramolecular self-assembly behavior, makes BTAs versatile building blocks for nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature, underscore their potential in designing advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Chemical Intermediates

Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound utilized in the manufacture of non-steroidal anti-inflammatory and analgesic materials, reflects the importance of brominated benzene derivatives in pharmaceutical synthesis. This highlights the potential of 1-Bromo-2-(pent-4-en-1-yl)benzene as a precursor or intermediate in synthesizing complex organic molecules (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Considerations

The study of novel brominated flame retardants, including their occurrence and impact on health and environment, underscores the significance of monitoring and understanding brominated compounds' behavior. While 1-Bromo-2-(pent-4-en-1-yl)benzene is not directly mentioned, insights into brominated compounds' ecological and health impacts are crucial for responsible use and management of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Antimicrobial Applications

The study on p-Cymene, a monoterpene with a benzene core, showcases the antimicrobial potential of benzene derivatives. It demonstrates the broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, of compounds with benzene structures. This suggests that 1-Bromo-2-(pent-4-en-1-yl)benzene and similar compounds might possess or contribute to significant biological properties (Marchese et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

As a brominated benzene derivative, it may interact with various biological targets depending on its specific structure and the presence of the pent-4-en-1-yl group .

Mode of Action

Brominated benzene derivatives are known to undergo reactions such as electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Brominated benzene derivatives can participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom to form succinimide .

Pharmacokinetics

Its predicted boiling point is 2593±90 °C, and its predicted density is 1229±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The bromination of benzene derivatives can result in the formation of new compounds with potentially different biological activities .

Propiedades

IUPAC Name |

1-bromo-2-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULQQCDDNIHZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(pent-4-en-1-yl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine](/img/structure/B3213353.png)

![2-(4-Bromophenyl)-7-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3213400.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-methanesulfonylbenzamide](/img/structure/B3213418.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine](/img/structure/B3213461.png)